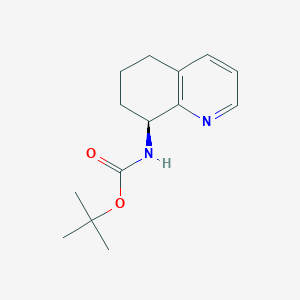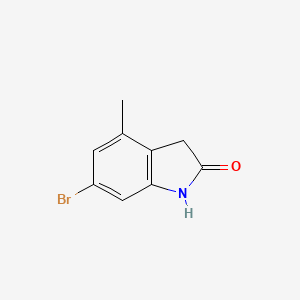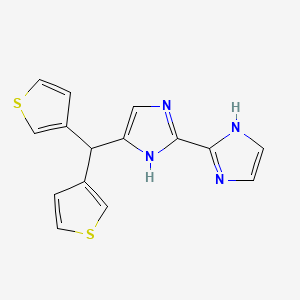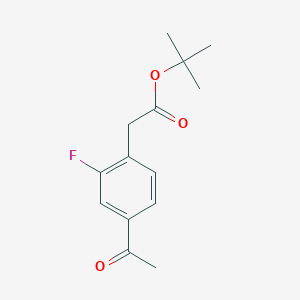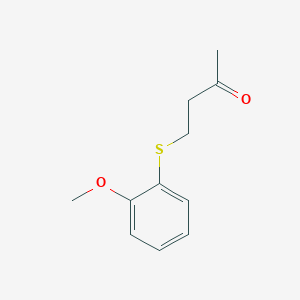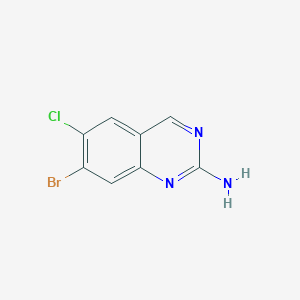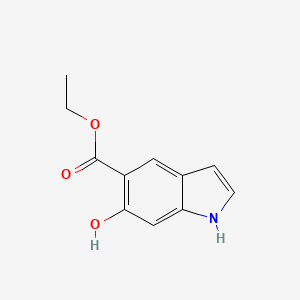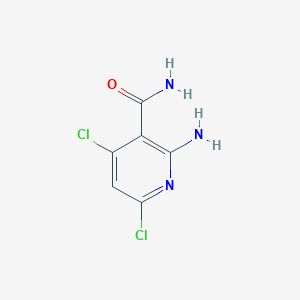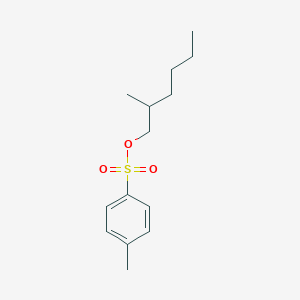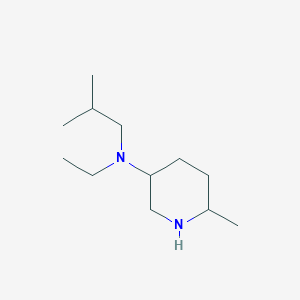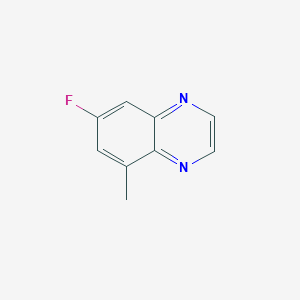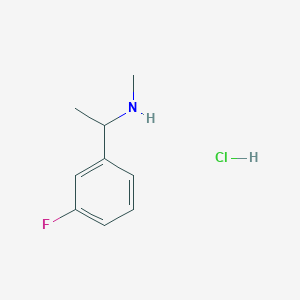
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroacetophenone and methylamine.
Reaction Conditions: The key step involves the reductive amination of 3-fluoroacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Purification: The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride can be compared with other similar compounds such as:
1-(3-Fluorophenyl)piperazine hydrochloride: This compound also contains a fluorine atom on the phenyl ring but has a piperazine ring instead of an ethylamine chain.
3-Fluoroamphetamine: This compound is structurally similar but lacks the methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13ClFN |
|---|---|
Molekulargewicht |
189.66 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H |
InChI-Schlüssel |
BCFYXJYCTQUITM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)F)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


